2-Ethoxybenzyl alcohol

Description

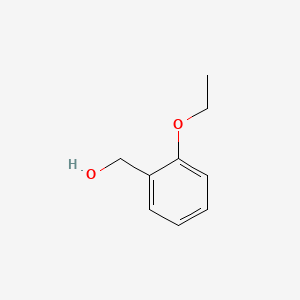

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6,10H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJVQAHPHKYCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221903 | |

| Record name | Benzenemethanol, 2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71672-75-8, 71648-21-0 | |

| Record name | 2-Ethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71672-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071648210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, o-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 2-ethoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-ethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-ethoxybenzyl alcohol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document details the physicochemical characteristics of this compound, summarized in a clear tabular format for easy reference. Furthermore, it delves into the key chemical transformations of this compound, including oxidation, esterification, and etherification, providing detailed experimental protocols for these reactions. The guide also features visualizations of reaction pathways and experimental workflows, rendered using Graphviz to facilitate a deeper understanding of the underlying chemical principles.

Chemical Properties of this compound

This compound is a substituted aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.19 g/mol | [1][2][3][4] |

| Appearance | Clear colorless to pale pink liquid | [1] |

| Density | 1.074 g/mL | [5] |

| Boiling Point | 263-265 °C | [6] |

| Refractive Index | 1.5310-1.5350 @ 20°C | [1] |

| Flash Point | >110 °C (>230 °F) | [6] |

| CAS Number | 71672-75-8 | [1][2] |

| IUPAC Name | (2-ethoxyphenyl)methanol | [1] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the hydroxyl group and the benzylic position, which is activated by the adjacent aromatic ring. The ethoxy substituent on the benzene (B151609) ring can also influence the reactivity through its electron-donating nature.

Oxidation

Benzyl (B1604629) alcohols are readily oxidized to the corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. The oxidation of this compound to 2-ethoxybenzaldehyde (B52182) is a key transformation in the synthesis of various fine chemicals. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the primary alcohol to a carboxylic acid, provided there is at least one hydrogen on the benzylic carbon[7]. For the selective oxidation to the aldehyde, milder oxidizing agents are typically employed.

Esterification

The hydroxyl group of this compound can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. A notable example is the acetylation with acetic anhydride (B1165640), which can be catalyzed by zeolites to yield the O-acetylated product[1][4]. This reaction is a common method for protecting the hydroxyl group or for synthesizing ester derivatives with potential biological activity.

Etherification

The hydroxyl group of this compound can also be converted into an ether. The Williamson ether synthesis is a widely used method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic substitution reaction with an alkyl halide[8][9][10][11][12]. This reaction proceeds via an Sₙ2 mechanism and is most efficient with primary alkyl halides[8][9][10].

Experimental Protocols

Protocol 1: Oxidation of this compound to 2-Ethoxybenzaldehyde

This protocol describes a general method for the selective oxidation of a substituted benzyl alcohol to its corresponding aldehyde using a mild oxidizing agent.

Materials:

-

This compound

-

Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Dichloromethane (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

-

Add 1.5 equivalents of pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to the solution in portions while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts or periodinane byproducts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-ethoxybenzaldehyde.

Protocol 2: Esterification of this compound with Acetic Anhydride

This protocol details the acetylation of this compound to form 2-ethoxybenzyl acetate.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine or a catalytic amount of 4-(dimethylamino)pyridine (DMAP)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a flask, dissolve this compound in diethyl ether.

-

Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP or an excess of pyridine.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-ethoxybenzyl acetate. Further purification can be achieved by distillation or column chromatography if necessary.

Protocol 3: Etherification of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of 2-ethoxybenzyl ethyl ether.

Materials:

-

This compound

-

Sodium hydride (NaH) or another strong base

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Ethyl iodide or ethyl bromide

-

Saturated ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the suspension.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic solution under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-ethoxybenzyl ethyl ether.

Visualizations

The following diagrams illustrate the chemical transformations described above.

Caption: Oxidation of this compound.

Caption: Esterification of this compound.

Caption: Williamson Ether Synthesis Workflow.

Biological Activity

While this compound is utilized as an intermediate in the synthesis of pharmaceuticals, there is limited publicly available information regarding its specific biological activities or its involvement in signaling pathways. Further research in this area may reveal potential therapeutic applications.

This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. 4-Ethoxybenzyl alcohol | C9H12O2 | CID 80345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. m.youtube.com [m.youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Physicochemical Characteristics of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-ethoxybenzyl alcohol. The information is curated for professionals in research and development, offering quantitative data, detailed experimental methodologies, and logical workflows to support laboratory and developmental applications.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow/pale pink clear liquid | [3][4] |

| Boiling Point | 263-265 °C | [1][2][5] |

| Density | 1.074 g/mL | [1][5] |

| Refractive Index (n20/D) | 1.5310 - 1.5350 | [1][4][5] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

| pKa (Predicted) | 14.43 ± 0.10 | [3] |

| Purity (Assay by GC) | ≥97.5% - 98% | [1][4] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic alcohols like this compound.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-determination method.

Apparatus:

-

Heating mantle or oil bath

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 300 °C)

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

For accuracy, the atmospheric pressure should be recorded and a correction can be applied if it deviates significantly from standard pressure.

Determination of Density

Density is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer, then fill it with this compound.

-

Repeat the thermal equilibration, volume adjustment, and weighing of the pycnometer filled with the sample (m₃).

-

The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed in various solvents.[7][8][9]

Apparatus:

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add a small, measured amount of this compound (e.g., 0.1 mL) to a test tube.

-

Add a specific volume of the desired solvent (e.g., 1 mL of water, ethanol, diethyl ether, etc.) to the test tube.

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the mixture for homogeneity. If a single clear phase is observed, the compound is soluble. If two distinct phases remain or the solution is cloudy, it is considered insoluble or sparingly soluble.

-

For a more quantitative measure, serial dilutions can be performed to determine the concentration at which the solute no longer fully dissolves.

Spectroscopic Analysis

a. Infrared (IR) Spectroscopy

An IR spectrum of this compound can be obtained to identify functional groups. An IR spectrum for this compound is available from some suppliers.[10]

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

Place a small drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum for characteristic absorption bands, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and ethyl group, and C-O stretches.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are crucial for structural elucidation. While specific experimental spectra for this compound were not found, data for the closely related 2-methoxybenzyl alcohol is available and can serve as a reference.[11][12]

Apparatus:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Pipettes

Procedure for ¹H NMR:

-

Dissolve a small amount of this compound (typically 5-10 mg) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling patterns to assign the protons in the molecule.

c. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. Predicted mass spectral data for various adducts of this compound is available.[13]

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

An inlet system, such as direct infusion or coupled with a gas or liquid chromatograph (GC-MS or LC-MS).

Procedure (Direct Infusion ESI-MS):

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the desired mass range.

-

Analyze the spectrum for the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight.

Experimental and Analytical Workflows

The following diagrams illustrate logical workflows for the physicochemical characterization and purity assessment of a chemical substance like this compound.

Caption: Workflow for Physicochemical Characterization.

Caption: Workflow for Purity Assessment and Qualification.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound CAS#: 71672-75-8 [m.chemicalbook.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound [stenutz.eu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

- 10. This compound(71672-75-8) IR Spectrum [m.chemicalbook.com]

- 11. 2-Methoxybenzyl alcohol(612-16-8) 13C NMR [m.chemicalbook.com]

- 12. 2-Methoxybenzyl alcohol(612-16-8) 1H NMR spectrum [chemicalbook.com]

- 13. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

Spectroscopic Profile of 2-Ethoxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 2-ethoxybenzyl alcohol. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 2H | Aromatic H |

| ~6.8-7.0 | Multiplet | 2H | Aromatic H |

| ~4.6 | Singlet | 2H | Benzylic H (-CH₂OH) |

| ~4.1 | Quartet | 2H | Methylene H (-OCH₂CH₃) |

| ~2.5 | Singlet (broad) | 1H | Hydroxyl H (-OH) |

| ~1.4 | Triplet | 3H | Methyl H (-OCH₂CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~156 | Aromatic C (C-O) |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~128 | Aromatic C (C-CH₂OH) |

| ~120 | Aromatic C-H |

| ~111 | Aromatic C-H |

| ~64 | Methylene C (-OCH₂) |

| ~62 | Benzylic C (-CH₂OH) |

| ~15 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

An IR spectrum for this compound is available, typically acquired as a liquid film.[1] Key expected absorptions are detailed in Table 3.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~3050-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~1040 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound.[2]

Table 4: Mass Spectrometry (MS) Data for this compound

| Adduct | m/z |

| [M]+ | 152.08317 |

| [M+H]+ | 153.09100 |

| [M+Na]+ | 175.07294 |

| [M+K]+ | 191.04688 |

| [M+NH₄]+ | 170.11754 |

| [M-H]- | 151.07644 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[3]

-

Sample Preparation : The sample is dissolved in the deuterated solvent. To ensure the quality of the spectrum, the solution should be free of particulate matter and homogeneous.[4][5]

-

Instrumentation : A standard NMR spectrometer (e.g., 400 or 500 MHz) is used.[6]

-

Data Acquisition :

-

Locking and Shimming : The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field, and the magnetic field is shimmed to maximize homogeneity and resolution.[3]

-

¹H NMR : A proton NMR spectrum is acquired using a standard pulse sequence.

-

¹³C NMR : A carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing : The raw data (Free Induction Decay) is processed using a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is conveniently obtained using the Attenuated Total Reflectance (ATR) technique or as a thin film between salt plates.[7][8][9]

-

Sample Preparation (ATR) : A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).[8][10]

-

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition :

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively volatile, low molecular weight compounds like this compound.[11]

-

Sample Introduction : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system, where it is vaporized.[12]

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.

-

Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection : The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of an organic compound like this compound.

References

- 1. This compound(71672-75-8) IR Spectrum [chemicalbook.com]

- 2. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. rsc.org [rsc.org]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. jascoinc.com [jascoinc.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

- 12. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide on the Synthesis and Characterization of 2-Ethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 2-ethoxybenzyl alcohol, a key intermediate in various organic syntheses. This guide details two primary synthetic routes and outlines the analytical techniques used for its characterization, presenting all quantitative data in structured tables and visualizing workflows and reaction pathways using Graphviz diagrams.

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a benzyl (B1604629) alcohol moiety with an adjacent ethoxy group, allows for a variety of chemical transformations. This guide provides detailed experimental protocols for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the reduction of 2-ethoxybenzaldehyde (B52182).

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers. In this case, it involves the reaction of salicyl alcohol (2-hydroxybenzyl alcohol) with an ethylating agent, such as ethyl iodide, in the presence of a base. The base deprotonates the phenolic hydroxyl group of salicyl alcohol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with the ethylating agent.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicyl alcohol (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.2 equivalents), to the solution. If using NaH, exercise caution as it is highly reactive and flammable.

-

Alkylation: To the stirred suspension, add ethyl iodide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) or diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Reduction of 2-Ethoxybenzaldehyde

Another efficient route to this compound is the reduction of the corresponding aldehyde, 2-ethoxybenzaldehyde. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxybenzaldehyde (1 equivalent) in a protic solvent such as ethanol (B145695) or methanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess NaBH₄. Remove the organic solvent under reduced pressure.

-

Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Characterization of this compound

The synthesized this compound can be thoroughly characterized using various analytical techniques to confirm its identity, purity, and structure.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 265 °C |

| Density | 1.074 g/cm³ |

| Refractive Index (n²⁰/D) | 1.532 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized compound.

1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

1H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.30 | m | 2H | Ar-H |

| ~6.85-6.95 | m | 2H | Ar-H |

| ~4.65 | s | 2H | -CH₂OH |

| ~4.05 | q | 2H | -OCH₂CH₃ |

| ~2.50 | t (broad) | 1H | -OH |

| ~1.40 | t | 3H | -OCH₂CH₃ |

13C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156.5 | C-OEt |

| ~129.0 | Ar-C (quaternary) |

| ~128.5 | Ar-CH |

| ~127.0 | Ar-CH |

| ~120.5 | Ar-CH |

| ~111.0 | Ar-CH |

| ~64.0 | -OCH₂CH₃ |

| ~61.5 | -CH₂OH |

| ~14.8 | -OCH₂CH₃ |

The IR spectrum confirms the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1490, 1450 | Medium | C=C stretch (aromatic ring) |

| 1240 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Possible Fragment Ion |

| 152 | Moderate | [M]⁺ (Molecular ion) |

| 134 | High | [M - H₂O]⁺ (Loss of water) |

| 123 | High | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 107 | High | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion, from rearrangement) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide has provided detailed methodologies for the synthesis of this compound via two reliable routes: the Williamson ether synthesis and the reduction of 2-ethoxybenzaldehyde. Furthermore, a comprehensive characterization of the final product using modern analytical techniques has been presented, including a summary of its physical properties and detailed spectroscopic data. The provided experimental protocols and characterization data will be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

In-Depth Technical Guide: 2-Ethoxybenzyl Alcohol (CAS 71672-75-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxybenzyl alcohol, identified by CAS number 71672-75-8, is a substituted aromatic alcohol. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role as a chemical intermediate in organic synthesis. While primarily utilized as a building block for more complex molecules, its potential biological activities, though not extensively documented, are also considered. Safety and handling information based on available data is provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 265 °C | [2] |

| Density | 1.074 g/mL | [2] |

| Refractive Index | 1.532 | [2] |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like ethanol (B145695) and ether. | [3] |

| CAS Number | 71672-75-8 | |

| IUPAC Name | (2-ethoxyphenyl)methanol | [1] |

| Synonyms | o-Ethoxybenzyl alcohol, Benzenemethanol, 2-ethoxy- | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Summary |

| ¹H NMR | Data for the structurally similar 4-ethoxybenzyl alcohol shows characteristic peaks for ethoxy protons (triplet and quartet), aromatic protons, and the benzylic CH₂ and OH protons. |

| ¹³C NMR | Expected signals include those for the ethoxy group carbons, the aromatic ring carbons (with distinct shifts due to the substituents), and the benzylic carbon. |

| IR Spectroscopy | Expected to show a broad O-H stretching band characteristic of alcohols, C-H stretching bands for the aromatic and aliphatic protons, C-O stretching bands, and aromatic C=C bending vibrations. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of a benzyl (B1604629) alcohol derivative. Predicted m/z for [M+H]⁺ is 153.09100.[1] |

Synthesis

A plausible synthetic pathway is the reduction of 2-ethoxybenzaldehyde (B52182).

Experimental Workflow: Reduction of 2-Ethoxybenzaldehyde

Uses in Research and Drug Development

This compound primarily serves as a versatile intermediate in organic synthesis. Its utility is rooted in the reactivity of its primary alcohol functional group, which can undergo various transformations such as oxidation, esterification, and etherification.[3]

Intermediate in Chemical Synthesis

One of the key applications of this compound is its role as a precursor in the synthesis of 2-ethoxybenzaldehyde.[5] This aldehyde is a valuable building block for various pharmaceuticals, fragrances, and dyes.[6] The conversion of the alcohol to the aldehyde can be achieved through controlled oxidation.

Logical Relationship: Synthesis of 2-Ethoxybenzaldehyde

While patent literature suggests the use of alkoxy benzyl alcohols as intermediates in the synthesis of various compounds, including agrochemicals and pharmaceuticals, a direct and explicit link of this compound to a specific commercial drug is not prominently documented in the readily available scientific literature.[7][8]

Biological Activity and Mechanism of Action

There is currently no significant scientific literature that describes a specific biological activity or mechanism of action for this compound itself. Its primary role appears to be that of a synthetic intermediate, where its structure is incorporated into a larger, biologically active molecule.

Studies on structurally similar compounds, such as 4-methoxybenzyl alcohol, have explored potential neuroprotective effects.[9] Additionally, other related benzoic acid derivatives have been investigated for their antioxidant properties.[10] However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated biological studies.

Given the lack of information on its direct biological targets and signaling pathways, a corresponding diagram cannot be generated at this time. The scientific community's understanding of this molecule is currently limited to its chemical properties and synthetic applications.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered hazardous.[11]

-

GHS Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Measures: It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] Avoid inhalation of vapors and contact with skin and eyes.[11]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11]

For detailed safety information, always refer to the latest Safety Data Sheet provided by the supplier.

Conclusion

This compound (CAS 71672-75-8) is a valuable chemical intermediate with well-defined physicochemical properties. Its primary utility lies in its application as a building block in organic synthesis, particularly for the preparation of 2-ethoxybenzaldehyde and potentially other more complex molecules. While the broader class of alkoxy benzyl alcohols has found applications in the pharmaceutical and agrochemical industries, the specific role of this compound in the synthesis of marketed drugs is not extensively documented. There is currently no substantial evidence to suggest that this compound possesses inherent biological activity. Therefore, its value to researchers and drug development professionals is primarily as a versatile synthetic precursor. Standard laboratory safety precautions should be observed when handling this compound. Further research is needed to explore its potential applications and any latent biological effects.

References

- 1. PubChemLite - this compound (C9H12O2) [pubchemlite.lcsb.uni.lu]

- 2. This compound [stenutz.eu]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103724171B - Preparation method of 2-ethoxybenzaldehyde - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 8. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]

- 9. Protective effect of 4-Methoxy benzyl alcohol on the neurovascular unit after cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant effect of 2-hydroxy-4-methoxy benzoic acid on ethanol-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

2-Ethoxybenzyl Alcohol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxybenzyl alcohol is an aromatic organic compound that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Its chemical structure, featuring a benzyl (B1604629) alcohol core with an ethoxy group at the ortho position, provides a unique combination of reactivity and steric influence, making it a valuable building block in medicinal chemistry. The presence of the hydroxyl and ether functionalities allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide provides an in-depth overview of the synthesis, properties, and applications of this compound as a key pharmaceutical intermediate.

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and for predicting its behavior in chemical reactions.

Table 1: Physicochemical and Toxicological Data of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2-Ethoxyphenyl)methanol | [1][2] |

| Synonyms | o-Ethoxybenzyl alcohol, 2-ethoxybenzenemethanol | [1][2] |

| CAS Number | 71672-75-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Clear colorless to pale pink liquid | [3] |

| Boiling Point | 263-265 °C | [1] |

| Density | 1.074 g/cm³ | [1][4] |

| Refractive Index | 1.5310-1.5350 @ 20°C | [3] |

| Flash Point | >110 °C (>230 °F) | [1] |

| Purity (Typical) | ≥97.5% (GC) | [3] |

| Acute Oral Toxicity | Harmful if swallowed. Specific LD50 data for the 2-ethoxy isomer is not readily available, but it is classified as an irritant. For benzyl alcohol, the oral LD50 in rats is reported to be between 1230-3100 mg/kg. | [5][6] |

| Health Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents. | [1] |

Synthesis of this compound

This compound can be synthesized through various methods. The two most common and practical laboratory-scale syntheses are the reduction of 2-ethoxybenzaldehyde (B52182) and the Williamson ether synthesis from 2-hydroxybenzyl alcohol.

Experimental Protocol 1: Reduction of 2-Ethoxybenzaldehyde

This method involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent like sodium borohydride (B1222165).

Materials:

-

2-Ethoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) or Methanol

-

Distilled water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in ethanol or methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add dilute hydrochloric acid to quench the excess NaBH₄ and neutralize the solution.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Expected Yield: 85-95%

Experimental Protocol 2: Williamson Ether Synthesis

This two-step synthesis involves the protection of the aldehyde group of salicylaldehyde, followed by etherification of the phenolic hydroxyl group and subsequent deprotection. A more direct approach involves the etherification of 2-hydroxybenzyl alcohol.

Materials:

-

2-Hydroxybenzyl alcohol

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether

-

Distilled water

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxybenzyl alcohol (1 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expected Yield: 70-85%

Chemical Reactions and Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate due to the reactivity of its hydroxyl group and the influence of the ethoxy substituent.

Acetylation

The hydroxyl group can be readily acetylated to form 2-ethoxybenzyl acetate. This reaction is often used as a protection strategy or to modify the biological activity of a molecule.

Experimental Protocol 3: Acetylation of this compound

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) or a zeolite catalyst

-

Diethyl ether

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1 equivalent) in diethyl ether.

-

Add pyridine (1.2 equivalents) and cool the mixture to 0 °C.

-

Slowly add acetic anhydride (1.2 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-ethoxybenzyl acetate.

Expected Yield: >90%[7]

Role as a Protecting Group

The 2-ethoxybenzyl group can be used as a protecting group for alcohols, carboxylic acids, and other functional groups in multi-step syntheses. The ether linkage is generally stable to a range of reaction conditions but can be cleaved under specific, often oxidative or strongly acidic, conditions.

Intermediate in the Synthesis of Bioactive Molecules

While the direct synthesis of a blockbuster drug from this compound is not as prominently documented as its 4-ethoxy isomer (a key intermediate for the SGLT2 inhibitor Dapagliflozin), its structural motif is found in various compounds with potential therapeutic applications. For instance, derivatives of ethoxy-substituted benzyl alcohols are explored for their potential as anti-inflammatory, analgesic, and neuroprotective agents.

The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etodolac involves the key intermediate 7-ethyltryptophol. While not a direct precursor, the synthesis of tryptophol (B1683683) derivatives can start from substituted phenylhydrazines, which can be prepared from the corresponding anilines. The ethoxybenzyl moiety can be a precursor to such structures in exploratory medicinal chemistry.

Spectroscopic Data

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data Interpretation |

| ¹H NMR | The spectrum will show characteristic peaks for the aromatic protons (multiplet, ~6.8-7.3 ppm), the methylene (B1212753) protons of the benzyl group (singlet, ~4.6 ppm), the quartet of the ethoxy group's methylene protons (~4.0 ppm), the triplet of the ethoxy group's methyl protons (~1.4 ppm), and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | The spectrum will display signals for the aromatic carbons (some shielded by the ethoxy group), the benzylic carbon (~60-65 ppm), and the two carbons of the ethoxy group. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-O stretching absorption around 1040-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| MS | The mass spectrum will show a molecular ion peak (M⁺) at m/z 152. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen, leading to the formation of a stable benzylic cation. |

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via the reduction of 2-ethoxybenzaldehyde.

Caption: Experimental workflow for the synthesis of this compound.

Role as a Pharmaceutical Building Block

This diagram illustrates the logical relationship of this compound as an intermediate in the potential synthesis of a more complex pharmaceutical agent.

Caption: this compound as a key intermediate in drug synthesis.

Conclusion

This compound is a significant intermediate in pharmaceutical and chemical synthesis. Its straightforward preparation and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of complex organic molecules. While it may not be as widely cited as some of its isomers in the synthesis of currently marketed drugs, its utility as a building block in drug discovery and development remains substantial. The information provided in this technical guide offers a solid foundation for researchers and scientists working with this valuable compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. whitman.edu [whitman.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Ethoxybenzyl Alcohol: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxybenzyl alcohol, a key organic intermediate. The document details its discovery and historical context, outlines various synthetic methodologies with comparative data, and explores its physicochemical properties and analytical characterization. While direct research on the specific biological activities of this compound is limited, this guide draws parallels from structurally similar alkoxybenzyl alcohols to infer potential applications and areas for future investigation. Detailed experimental protocols for common synthetic routes are provided, alongside visualizations of reaction pathways and experimental workflows to support researchers in their practical applications of this versatile compound.

Introduction

This compound, also known as (2-ethoxyphenyl)methanol, is an aromatic alcohol that has found utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a benzyl (B1604629) alcohol core with an ortho-ethoxy substituent, imparts specific chemical properties that make it a valuable intermediate. This guide aims to consolidate the available scientific and technical information on this compound, providing a detailed resource for professionals in research and development.

Discovery and History

Physicochemical Properties

A clear, colorless to pale pink liquid at room temperature, this compound's key physical and chemical properties are summarized in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | |

| CAS Number | 71672-75-8 | [2] |

| Appearance | Clear colorless to pale pink liquid | [2] |

| Boiling Point | 265 °C | [3] |

| Density | 1.074 g/mL | [3] |

| Refractive Index | 1.532 (@ 20°C) | [2][3] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol (B145695) and ether. | [4] |

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common methods involve the ethylation of a precursor followed by the reduction of a carbonyl group.

Synthesis via Williamson Ether Synthesis and Subsequent Reduction

This two-step approach is a widely applicable method. It begins with the ethylation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) to form 2-ethoxybenzaldehyde (B52182), followed by the reduction of the aldehyde to the corresponding alcohol.

Step 1: Ethylation of Salicylaldehyde (Williamson Ether Synthesis)

This step involves the reaction of salicylaldehyde with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), in the presence of a base.

Step 2: Reduction of 2-Ethoxybenzaldehyde

The resulting 2-ethoxybenzaldehyde can be reduced to this compound using various reducing agents.

| Reducing Agent | Reaction Conditions | Yield (%) | Reference(s) |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature | High | [5] |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | High | [5] |

| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Heat | ~99% (for 4-ethoxybenzaldehyde) |

Synthesis via Reduction of 2-Ethoxybenzoic Acid or its Esters

An alternative route involves the reduction of 2-ethoxybenzoic acid or its esters. This method is particularly useful if the carboxylic acid derivative is more readily available. Lithium aluminum hydride (LiAlH₄) is a suitable reagent for this transformation, as sodium borohydride is generally not strong enough to reduce carboxylic acids and esters.[5]

| Starting Material | Reducing Agent | Reaction Conditions | Product | Reference(s) |

| 2-Ethoxybenzoic Acid | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | This compound | [5] |

| Ethyl 2-ethoxybenzoate | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | This compound | [6] |

Experimental Protocols

Synthesis of this compound from Salicylaldehyde

Protocol 5.1.1: Ethylation of Salicylaldehyde

-

Materials: Salicylaldehyde, Ethyl Iodide, Anhydrous Potassium Carbonate, Anhydrous Acetone (B3395972).

-

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetone, add salicylaldehyde (1.0 equivalent).

-

Add ethyl iodide (1.2 equivalents) dropwise to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 5% sodium hydroxide (B78521) solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 2-ethoxybenzaldehyde.

-

Purify the crude product by vacuum distillation.

-

Protocol 5.1.2: Reduction of 2-Ethoxybenzaldehyde

-

Materials: 2-Ethoxybenzaldehyde, Sodium Borohydride, Methanol.

-

Procedure:

-

Dissolve 2-ethoxybenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) in small portions to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

-

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (triplet and quartet), aromatic protons, the methylene (B1212753) protons of the benzyl group, and the hydroxyl proton. |

| ¹³C NMR | Resonances for the ethoxy carbons, the aromatic carbons (including the carbon bearing the ether and the carbon bearing the alcohol), and the benzylic carbon. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-O stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight (152.19 g/mol ) and characteristic fragmentation patterns. |

Potential Applications and Biological Activity (Inferred)

Direct studies on the biological activity of this compound are scarce in publicly available literature. However, by examining related alkoxybenzyl alcohols, potential areas of interest can be inferred. For instance, 4-methoxybenzyl alcohol has been investigated for its neuroprotective effects.[7] Benzyl alcohol itself is used as a preservative in medications due to its antimicrobial properties.[8] The presence of the ethoxy group in the ortho position may influence the molecule's lipophilicity and steric hindrance, potentially modulating its biological activity compared to its methoxy (B1213986) or para-substituted analogs.

Given its structural motifs, this compound could serve as a precursor for the synthesis of novel compounds with potential applications in:

-

Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs). The alkoxybenzyl moiety is present in various drug candidates.

-

Agrochemicals: In the development of new pesticides and herbicides.[4][9]

-

Fragrance and Flavors: Benzyl alcohol derivatives are often used in the fragrance industry.

Safety and Handling

Based on safety data for this compound and related compounds, the following precautions should be observed:

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Keep away from oxidizing agents.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with established synthetic routes and well-defined physicochemical properties. While its own biological profile remains largely unexplored, its structural similarity to other pharmacologically relevant alkoxybenzyl alcohols suggests potential for its use in the development of new therapeutic agents and other functional molecules. This guide provides a foundational resource for researchers, consolidating key technical information to facilitate further investigation and application of this compound.

Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Caption: Reduction pathways to synthesize this compound.

References

- 1. US2796440A - Preparation of alkoxy-benzylhalides - Google Patents [patents.google.com]

- 2. A15477.22 [thermofisher.com]

- 3. This compound [stenutz.eu]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. p-Ethoxybenzyl alcohol [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. This compound, 98% | Fisher Scientific [fishersci.ca]

The Photochemistry of 2-Ethoxybenzyl Alcohol: A Technical Guide to Understanding its Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photolytic cleavage of covalent bonds is a cornerstone of various applications in drug delivery, material science, and synthetic chemistry. Substituted benzyl (B1604629) alcohols, in particular, serve as versatile photo-labile protecting groups. This technical guide provides an in-depth analysis of the quantum yield of 2-ethoxybenzyl alcohol photolysis. While direct experimental values for this compound are not extensively reported in the literature, this document compiles relevant data from structurally analogous compounds, details the established experimental protocols for quantum yield determination, and presents the likely photochemical reaction pathways. This information is intended to equip researchers with the foundational knowledge required to effectively utilize and characterize the photochemistry of this compound and related compounds in their work.

Introduction to Quantum Yield in Photochemistry

The quantum yield (Φ) of a photochemical reaction is a dimensionless quantity that defines the efficiency of the process. It is the ratio of the number of moles of a specific product formed or reactant consumed to the number of moles of photons absorbed by the system.

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

A quantum yield of 1 indicates that for every photon absorbed, one molecule of product is formed. Quantum yields can range from values much less than 1, indicating inefficient processes or competing non-productive decay pathways, to values greater than 1 in the case of chain reactions. For applications such as photolabile protecting groups in drug delivery, a high quantum yield is desirable to ensure efficient cleavage with minimal light exposure.

Quantitative Data on Photolysis of Substituted Benzyl Alcohols

| Compound | Substituent | Reported Quantum Yield (Φ) | Conditions | Citation |

| 2-Nitrobenzyl alcohol | 2-Nitro | ~0.6 | Various solvents | [1][2] |

| 4-Methoxybenzyl alcohol | 4-Methoxy | Not explicitly quantified, but undergoes photooxidation | Aqueous solution, UV light | [3] |

| Benzyl alcohol | Unsubstituted | Varies with photocatalyst | Au/TiO2 catalysts, flashing light | [4] |

Note: The quantum yield of ~0.6 for 2-nitrobenzyl alcohol, which proceeds via a well-established intramolecular rearrangement, suggests that ortho-substituted benzyl alcohols can be highly efficient in their photochemical reactions.[1][2] The methoxy (B1213986) group in 4-methoxybenzyl alcohol is electronically similar to the ethoxy group, but its position on the ring will lead to different reaction pathways compared to an ortho-substituted compound.

Experimental Protocols for Quantum Yield Determination

The accurate determination of a quantum yield requires two key measurements: the rate of product formation (or reactant consumption) and the flux of photons being absorbed by the sample.

Measurement of Photon Flux (Actinometry)

Chemical actinometry is the most common method for determining the photon flux of a light source.[5][6][7] This involves irradiating a chemical system with a known quantum yield (an actinometer) under the same conditions as the sample of interest.

Potassium Ferrioxalate (B100866) Actinometry:

This is a widely used and reliable method for the UV and visible regions.[7]

-

Preparation of the Actinometer Solution: A solution of potassium ferrioxalate (e.g., 0.006 M in 0.05 M H₂SO₄) is prepared and stored in the dark.

-

Irradiation: The actinometer solution is placed in the photoreactor and irradiated for a specific time, ensuring that the absorbance change is linear with time (typically less than 20% conversion).

-

Development: After irradiation, a solution of 1,10-phenanthroline (B135089) is added to the irradiated and a non-irradiated (dark) sample. The Fe²⁺ ions produced during the photolysis of the ferrioxalate complex form a stable, colored complex with 1,10-phenanthroline.

-

Analysis: The absorbance of the colored complex is measured using a UV-Vis spectrophotometer (typically around 510 nm).

-

Calculation of Photon Flux: The number of Fe²⁺ ions formed is calculated using the Beer-Lambert law. The known quantum yield of Fe²⁺ formation at the irradiation wavelength is then used to determine the number of photons that entered the solution.

Quantification of Photolysis Products

The concentration of the photolysis products of this compound, primarily 2-ethoxybenzaldehyde (B52182) and other potential byproducts, needs to be monitored over time.

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the components of the reaction mixture. A calibration curve for 2-ethoxybenzaldehyde would be required.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify volatile products.

-

UV-Vis Spectroscopy: If the photoproduct has a distinct absorption spectrum from the starting material, its formation can be monitored directly in a cuvette.[8][9][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can be used to monitor the reaction progress without the need for sample workup.[12]

Quantum Yield Calculation

Once the rate of product formation and the photon flux are known, the quantum yield (Φ) can be calculated using the following formula:

Φ = (d[Product]/dt) / (I₀ * (1 - 10⁻ᴬ) * V)

Where:

-

d[Product]/dt is the initial rate of formation of the product (in mol L⁻¹ s⁻¹).

-

I₀ is the incident photon flux (in einstein L⁻¹ s⁻¹).

-

A is the absorbance of the solution at the irradiation wavelength.

-

V is the volume of the irradiated solution (in L).

Proposed Photolysis Mechanism and Visualization

The photolysis of this compound is expected to proceed via an intramolecular hydrogen abstraction mechanism, similar to that reported for other ortho-substituted benzyl derivatives.

Caption: Proposed photolysis mechanism of this compound.

Experimental Workflow for Quantum Yield Determination

Caption: A generalized workflow for the experimental determination of the quantum yield.

Conclusion

While a definitive quantum yield for the photolysis of this compound is yet to be established in the literature, this guide provides a comprehensive framework for its investigation. By leveraging data from analogous compounds, employing rigorous experimental protocols such as chemical actinometry and chromatographic analysis, and understanding the likely photochemical mechanism, researchers can accurately determine this crucial parameter. The provided methodologies and visualizations serve as a valuable resource for scientists and professionals in drug development and related fields, enabling the precise application and characterization of this and other photolabile molecules.

References

- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2005) | Martin Gaplovsky | 100 Citations [scispace.com]

- 3. abis-files.deu.edu.tr [abis-files.deu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. hepatochem.com [hepatochem.com]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. technoprocur.cz [technoprocur.cz]

- 8. rsc.org [rsc.org]

- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]

- 12. Facile Quantum Yield Determination via NMR Actinometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Ethoxybenzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies involved in the crystal structure analysis of 2-ethoxybenzyl alcohol derivatives. While crystallographic data for a broad range of these specific derivatives is not widely available in public databases, this document leverages data from structurally related ethoxy-substituted compounds to illustrate the analytical process. The protocols and data presented herein serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of these and similar molecular entities in drug discovery and materials science.

Introduction to Crystal Structure Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] This knowledge is paramount in drug development for understanding drug-receptor interactions, optimizing molecular geometry for enhanced biological activity, and ensuring the correct stereochemistry of chiral centers.[1] For derivatives of this compound, understanding the crystal packing, intermolecular interactions, and conformational preferences can offer critical insights into their physicochemical properties, such as solubility, stability, and bioavailability.

Experimental Protocols

A successful crystal structure analysis is contingent on a well-defined experimental workflow, from the synthesis of the target compound to the final refinement of the crystallographic data.

2.1. Synthesis and Purification

The synthesis of ethoxybenzyl derivatives often involves standard organic reactions. A common route to chalcone (B49325) derivatives, for example, is the Claisen-Schmidt condensation.

Protocol: Synthesis of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one [2][3]

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethoxyacetophenone and 4-fluorobenzaldehyde (B137897) in a suitable solvent such as ethanol (B145695) or methanol.

-

Catalyst Addition: Add a catalytic amount of a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, to the stirred solution.

-

Reaction Execution: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid). The product will often precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash it with water. Recrystallize the solid from a suitable solvent, such as ethanol, to obtain the purified chalcone.

2.2. Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed, and the optimal conditions are typically determined through screening.

Protocol: Single Crystal Growth

-

Solvent Selection: The ideal solvent is one in which the compound has moderate solubility.[4] Screening various solvents and solvent mixtures is a common practice.

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to create a near-saturated solution.

-